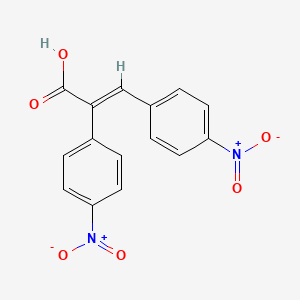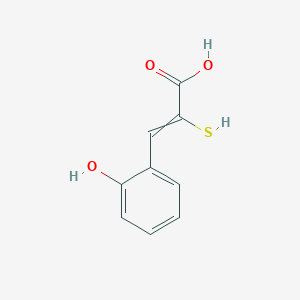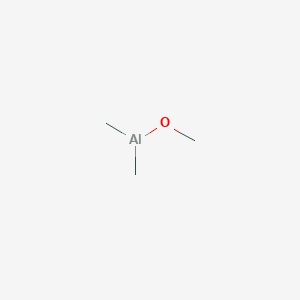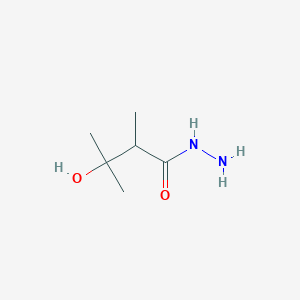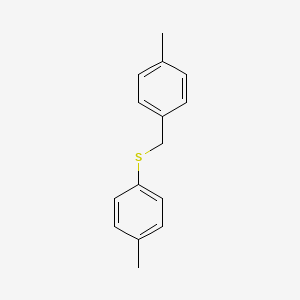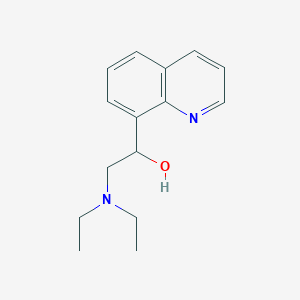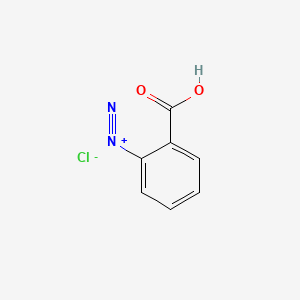![molecular formula C12H13BrO B14740774 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1605-15-8](/img/structure/B14740774.png)
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of a bromophenyl group and an oxabicycloheptane structure
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method is the reaction of 4-bromophenyl-substituted alkenes with carbenes, which are generated in situ from diazo compounds. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the oxabicycloheptane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane include:
1-Phenylbicyclo[4.1.0]heptane: Lacks the bromine atom, resulting in different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference in studies of substituted derivatives.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses The uniqueness of 1-(4-Bromophenyl)-7-oxabicyclo[41
Propriétés
Numéro CAS |
1605-15-8 |
|---|---|
Formule moléculaire |
C12H13BrO |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13BrO/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14-12/h4-7,11H,1-3,8H2 |
Clé InChI |
FGFUUZSREMEXBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



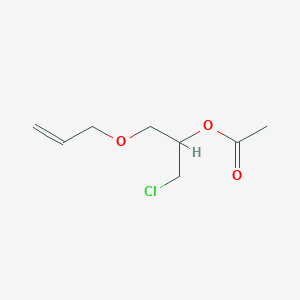
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
